HS-27

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-[2-[2-[2-[2-[3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propylamino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H60N6O12S/c1-32-47-43(30-51(2,3)31-44(47)61)58(57-32)34-7-10-37(48(53)62)42(27-34)54-14-4-16-64-18-20-66-22-24-68-25-23-67-21-19-65-17-5-15-55-50(71)56-33-6-11-39-38(26-33)49(63)70-52(39)40-12-8-35(59)28-45(40)69-46-29-36(60)9-13-41(46)52/h6-13,26-29,54,59-60H,4-5,14-25,30-31H2,1-3H3,(H2,53,62)(H2,55,56,71) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGHMMYGFASWKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=CC(=C(C=C3)C(=O)N)NCCCOCCOCCOCCOCCOCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H60N6O12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

993.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

HS-27: A Technical Guide to the Hsp90 Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenesis. This central role in maintaining the transformed phenotype has established Hsp90 as a significant target for cancer therapy. The development of specific molecular probes is essential for studying Hsp90's function and for the high-throughput screening of potential inhibitors. HS-27 is a fluorescently-tethered probe designed for this purpose. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biophysical properties, detailed experimental protocols for its use in competitive binding assays, and its application in drug discovery workflows.

Introduction to this compound

This compound is a fluorescent probe specifically designed to target the N-terminal ATP-binding pocket of Heat Shock Protein 90 (Hsp90). It is a valuable tool for researchers investigating Hsp90 function and for drug discovery professionals seeking to identify and characterize novel Hsp90 inhibitors.

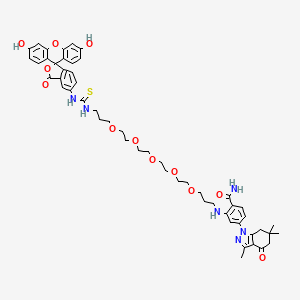

Mechanism of Action: this compound is a competitive inhibitor. Its structure comprises the core elements of SNX-5422, a potent Hsp90 inhibitor, tethered via a polyethylene (B3416737) glycol (PEG) linker to a fluorescein (B123965) derivative (fluorescein isothiocyanate, FITC).[1] By binding to the same ATP pocket as the chaperone's natural substrate, this compound can be displaced by other small molecules, providing a basis for competitive binding assays. The attached fluorophore allows for the detection and quantification of this binding and displacement.

Biophysical and Spectral Properties

Understanding the quantitative characteristics of this compound is critical for accurate assay design and data interpretation. While a specific dissociation constant (Kd) for this compound is not publicly available, the Kd of its parent compound, SNX-5422, provides a strong estimate of its binding affinity. The spectral properties are determined by its FITC fluorophore.

| Property | Value | Source |

| Binding Affinity (Kd) | ~41 nM (for parent compound SNX-5422) | [2][3] |

| Fluorophore | Fluorescein Isothiocyanate (FITC) | [1] |

| Excitation Maximum (λex) | ~498 nm | [4] |

| Emission Maximum (λem) | ~517 nm | [4] |

| Assay Robustness (Typical Z') | > 0.5 - 0.9 | [5][6][7] |

Hsp90 Chaperone Cycle and Inhibition

This compound and other N-terminal inhibitors act by disrupting the Hsp90 chaperone cycle. This ATP-dependent cycle is essential for the proper folding and activation of a wide range of "client" proteins, many of which are critical components of signaling pathways that promote cell growth and survival.

// Node Definitions Hsp90_open [label="Hsp90 (Open, ADP-bound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hsp70_complex [label="Hsp70/Hsp40/HOP", fillcolor="#FBBC05", fontcolor="#202124"]; Client_unfolded [label="Unfolded\nClient Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Intermediate Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP_binding [label="ATP Binding", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hsp90_closed [label="Hsp90 (Closed, ATP-bound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p23_cdc37 [label="p23 / Cdc37", fillcolor="#FBBC05", fontcolor="#202124"]; Mature_complex [label="Mature Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATP_hydrolysis [label="ATP Hydrolysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Client_folded [label="Folded/Active\nClient Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; HS27 [label="this compound / Inhibitor", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation [label="Ubiquitination &\nProteasomal Degradation", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Pathway Flow Client_unfolded -> Hsp70_complex [label="Initial binding"]; Hsp70_complex -> Intermediate; Hsp90_open -> Intermediate [label="HOP-mediated\nscaffolding"]; Intermediate -> Hsp90_closed [label="Release of Hsp70/HOP"]; ATP_binding -> Hsp90_closed; p23_cdc37 -> Mature_complex; Hsp90_closed -> Mature_complex; Mature_complex -> ATP_hydrolysis; ATP_hydrolysis -> Hsp90_open [label="ADP + Pi release"]; Mature_complex -> Client_folded [label="Client Activation\n& Release"];

// Inhibition Pathway Hsp90_open -> HS27 [color="#EA4335", style=dashed, label="Competitive\nBinding"]; Intermediate -> Degradation [color="#EA4335", style=dashed, label="Inhibitor blocks\ncycle progression"]; HS27 -> Degradation [color="#EA4335", style=dashed];

} dot

As illustrated in Figure 1, the cycle begins with an "open" ADP-bound Hsp90 dimer. Co-chaperones like Hsp70, Hsp40, and HOP facilitate the binding of an unfolded client protein. The exchange of ADP for ATP induces a significant conformational change, leading to the dimerization of the N-terminal domains and the formation of a "closed," catalytically active state. This mature complex, stabilized by co-chaperones like p23, hydrolyzes ATP, leading to the release of the now folded and active client protein. N-terminal inhibitors like this compound bind to the ATP pocket, preventing this cycle from completing, which results in the misfolding and subsequent degradation of the client protein via the ubiquitin-proteasome pathway.[8][9][10]

Experimental Protocol: Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a robust, homogeneous technique ideal for studying molecular interactions in solution and is well-suited for high-throughput screening.[11] The principle relies on the difference in the rotational speed of a small fluorescent molecule (the probe, this compound) versus the much larger complex it forms when bound to Hsp90. When excited with polarized light, the small, free probe tumbles rapidly, emitting depolarized light (low FP signal). When bound to the large Hsp90 protein, its tumbling is restricted, and it emits polarized light (high FP signal). A test compound that displaces this compound from Hsp90 will cause a decrease in the FP signal, which can be used to determine the compound's binding affinity (IC50).

Note: The following is an adapted protocol based on established methods for other FITC-labeled Hsp90 inhibitors, as a specific, published protocol for this compound was not identified.[6] Researchers should perform their own optimization experiments.

4.1. Materials and Reagents

-

This compound Probe: Stock solution in DMSO (e.g., 1 mM).

-

Recombinant Human Hsp90α: Purified protein.

-

Assay Buffer: 20 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40, and 2 mM DTT (add fresh).

-

Test Compounds: Serially diluted in DMSO.

-

Positive Control: A known Hsp90 inhibitor (e.g., Geldanamycin, 17-AAG, or unlabeled SNX-5422).

-

Microplates: Black, low-volume 384-well plates are recommended for HTS.

-

Plate Reader: Equipped with fluorescence polarization capabilities (e.g., excitation at ~485 nm and emission at ~535 nm).

4.2. Assay Procedure

-

Reagent Preparation:

-

Prepare a working solution of Hsp90α in assay buffer. A final concentration of 30-50 nM is a common starting point.[5]

-

Prepare a working solution of this compound in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range (e.g., 5-10 nM).

-

Prepare serial dilutions of test compounds and the positive control at 100x the final desired concentration in DMSO.

-

-

Assay Plate Setup (384-well format, 20 µL final volume):

-

Test Wells: Add 0.2 µL of serially diluted test compound in DMSO.

-

High Control (Maximum Polarization): Add 0.2 µL of DMSO.

-

Low Control (Minimum Polarization): Add 0.2 µL of a saturating concentration of the positive control inhibitor.

-

Add 10 µL of Hsp90α working solution to all wells.

-

Mix gently (e.g., orbital shaker for 1 minute) and incubate for 60-120 minutes at room temperature. This pre-incubation allows test compounds to bind to Hsp90 before the probe is introduced.

-

Add 10 µL of this compound working solution to all wells.

-

Mix gently and incubate for at least 3-5 hours at room temperature, protected from light, to allow the binding to reach equilibrium.[6]

-

-

Measurement:

-

Read the fluorescence polarization (in milli-polarization units, mP) of the plate using a plate reader with appropriate filters for FITC.

-

4.3. Data Analysis

-

Calculate Percent Inhibition:

-

Use the formula: % Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])

-

-

Determine IC50:

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for each compound.

-

-

Assess Assay Quality (Z'-factor):

-

The Z'-factor is a measure of the statistical effect size and is used to judge the suitability of an assay for HTS. It is calculated using the high and low control wells: Z' = 1 - [(3 * (SD_high + SD_low)) / |Mean_high - Mean_low|]

-

A Z' value between 0.5 and 1.0 indicates an excellent and robust assay.[5][7]

-

Application in High-Throughput Screening (HTS)

The FP assay using this compound is readily adaptable for HTS campaigns to discover novel Hsp90 inhibitors. The simple "mix-and-read" format, without the need for wash steps, makes it efficient and cost-effective.

// Node Definitions Lib_Prep [label="Compound Library\n(Dilution & Plating)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dispense_Hsp90 [label="Dispense Hsp90\n(Pre-incubation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dispense_HS27 [label="Dispense this compound Probe", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate to Equilibrium", fillcolor="#FBBC05", fontcolor="#202124"]; Read_FP [label="Read Fluorescence\nPolarization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Hit Identification)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hit_Validation [label="Hit Confirmation\n& Dose-Response", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Secondary_Assay [label="Secondary Assays\n(e.g., Cell-based)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Workflow Lib_Prep -> Dispense_Hsp90; Dispense_Hsp90 -> Dispense_HS27; Dispense_HS27 -> Incubate; Incubate -> Read_FP; Read_FP -> Data_Analysis; Data_Analysis -> Hit_Validation; Hit_Validation -> Secondary_Assay; } dot

The workflow (Figure 2) typically involves the automated plating of a large chemical library, followed by the sequential addition of Hsp90 and the this compound probe. After incubation, the plates are read, and potential "hits" (compounds that cause a significant drop in FP signal) are identified. These primary hits are then subjected to further validation, including dose-response analysis to confirm their activity and secondary assays to assess their effects in a cellular context.

Conclusion

This compound is a specialized fluorescent probe that enables the direct study of Hsp90-ligand interactions. Its basis on the potent SNX-5422 inhibitor scaffold and its conjugation to the well-characterized FITC fluorophore make it a reliable tool for competitive binding assays. The fluorescence polarization assay detailed here provides a robust, sensitive, and high-throughput method for the primary screening and characterization of novel Hsp90 inhibitors, thereby accelerating the drug discovery process for this critical cancer target.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Fluorescein (FITC) | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

HS-27 Probe: A Technical Guide to its Mechanism of Action for Targeting Extracellular Hsp90

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action for the HS-27 probe, a fluorescently-tethered inhibitor of Heat Shock Protein 90 (Hsp90). The this compound probe is a valuable tool for investigating the role of extracellular Hsp90 (eHsp90) in cancer biology, particularly in breast cancer. This document details the probe's molecular composition, its mechanism of Hsp90 inhibition, and its application in detecting and visualizing cancer cells that express Hsp90 on their surface.

Introduction to the this compound Probe

The this compound probe is a chemical tool designed for the specific detection of Hsp90. It is a conjugate molecule comprising three key components:

-

An Hsp90 Inhibitor Core: The core of this compound is derived from SNX-5422, a potent and selective small-molecule inhibitor of Hsp90.

-

A Fluorescent Reporter: this compound is tagged with Fluorescein isothiocyanate (FITC), a widely used green-emitting fluorophore, enabling its detection by fluorescence-based techniques.

-

A Linker Moiety: A Polyethylene glycol (PEG) linker connects the Hsp90 inhibitor to the FITC fluorophore, providing spatial separation and preserving the function of both components.

This design allows this compound to bind to the ATP-binding pocket of Hsp90, thereby enabling the visualization of Hsp90 localization, particularly on the cell surface of cancer cells.

Core Mechanism of Action: Hsp90 Inhibition

The primary mechanism of action of the this compound probe is the inhibition of Hsp90's chaperone function by its SNX-5422 core. SNX-5422 is a prodrug that is converted to its active form, SNX-2112, which is a potent Hsp90 inhibitor.[1]

Hsp90 Chaperone Cycle and Inhibition:

Hsp90 is a molecular chaperone that plays a crucial role in the conformational maturation, stability, and activity of a wide range of "client" proteins, many of which are critical for cancer cell growth and survival, such as HER2, AKT, and RAF1.[1] The chaperone activity of Hsp90 is dependent on its ability to bind and hydrolyze ATP.

The active component of the this compound probe, SNX-2112, competitively binds to the N-terminal ATP-binding pocket of Hsp90. This binding event prevents the hydrolysis of ATP, thereby arresting the chaperone cycle. The inhibition of Hsp90 leads to the misfolding and subsequent proteasomal degradation of its client proteins. This disruption of key signaling pathways ultimately results in the inhibition of tumor cell proliferation and survival.

Targeting Extracellular Hsp90 in Cancer

A significant application of the this compound probe is the detection of Hsp90 on the exterior of cancer cells (extracellular Hsp90 or eHsp90). While Hsp90 is predominantly an intracellular protein, it is also found on the surface of various cancer cells, where it is associated with tumor aggressiveness and metastasis.[2][3][4] The this compound probe, being cell-impermeable due to its chemical structure, is particularly suited for targeting this eHsp90 pool.[2][4]

The binding of this compound to eHsp90 allows for the fluorescent labeling of malignant cells. Studies with analogous fluorescent Hsp90 probes have shown that upon binding to eHsp90, the probe-protein complex can be internalized by the cancer cells.[2][4] This phenomenon provides a potential mechanism for the targeted delivery of therapeutic agents into cancer cells.

Quantitative Data

The following tables summarize key quantitative parameters for the components of the this compound probe and its biological activity.

Table 1: Hsp90 Inhibitor (SNX-5422/SNX-2112) Activity

| Parameter | Value | Reference |

| SNX-5422 | ||

| IC50 (Her-2 degradation) | 37 nM | [5] |

| SNX-2112 (Active Form) | ||

| Kd (Hsp90) | 16 nM | |

| IC50 (Hsp90α) | 30 nM | |

| IC50 (Hsp90β) | 30 nM | |

| IC50 (Grp94) | 4.275 µM | |

| IC50 (Trap-1) | 0.862 µM |

Table 2: Fluorescent Reporter (FITC) Properties

| Parameter | Value |

| Excitation Wavelength (max) | ~495 nm |

| Emission Wavelength (max) | ~519 nm |

| Quantum Yield | ~0.95 |

| Molar Extinction Coefficient | ~80,000 M⁻¹cm⁻¹ |

Experimental Protocols

The following are generalized protocols for the use of an this compound-like fluorescent Hsp90 probe for in vitro and in vivo applications, based on published methodologies for similar probes.

In Vitro Cell Labeling and Fluorescence Microscopy

Objective: To visualize the binding and internalization of the this compound probe in cancer cells.

Materials:

-

This compound probe

-

Cancer cell line of interest (e.g., breast cancer cell line)

-

Normal (non-malignant) cell line (as a control)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Confocal microscope

Procedure:

-

Cell Culture: Plate cancer cells and normal cells on glass-bottom dishes and culture until they reach the desired confluency.

-

Probe Incubation: Prepare a working solution of the this compound probe in cell culture medium. A typical starting concentration is in the low micromolar range. Remove the culture medium from the cells and add the this compound probe solution.

-

Incubation: Incubate the cells with the probe for a specified period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

-

Washing: After incubation, remove the probe solution and wash the cells three times with PBS to remove any unbound probe.

-

Imaging: Add fresh culture medium or PBS to the cells and image them using a confocal microscope with appropriate filter sets for FITC (excitation ~488 nm, emission ~500-550 nm).

In Vivo Tumor Imaging in Animal Models

Objective: To visualize the accumulation of the this compound probe in tumors in a living animal.

Materials:

-

This compound probe

-

Tumor-bearing animal model (e.g., mouse with xenografted human breast tumors)

-

In vivo imaging system (e.g., IVIS)

Procedure:

-

Animal Model: Establish tumors in mice by subcutaneous injection of cancer cells.

-

Probe Administration: Once tumors reach a suitable size, administer the this compound probe to the mice, typically via intravenous injection.

-

Imaging: At various time points after injection (e.g., 1, 4, 24 hours), anesthetize the mice and place them in an in vivo imaging system. Acquire fluorescence images using the appropriate excitation and emission filters for the probe's fluorophore.

-

Data Analysis: Quantify the fluorescence intensity in the tumor region and compare it to other tissues to assess tumor-specific accumulation of the probe.

Conclusion

The this compound probe is a powerful tool for studying the role of Hsp90 in cancer. Its mechanism of action is based on the potent and selective inhibition of Hsp90 by its SNX-5422 core, while its fluorescent tag allows for the visualization of the probe's localization. A key application of this compound is the targeting of extracellular Hsp90, which has been identified as a biomarker for malignancy. The ability to specifically label and track eHsp90-expressing cancer cells, both in vitro and in vivo, opens up new avenues for cancer diagnosis and the development of targeted therapies. Further research with this compound and similar probes will continue to elucidate the complex biology of Hsp90 in cancer and may lead to novel clinical applications.

References

- 1. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. projectlyme.org [projectlyme.org]

- 3. In Vivo Detection of HSP90 Identifies Breast Cancers with Aggressive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pfizer acquires Serenex, Inc | Experience | Jones Day [jonesday.com]

Target Specificity of HS-27 for Hsp90 Isoforms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 90 (Hsp90) is a crucial molecular chaperone responsible for the stability and function of a wide array of client proteins, many of which are implicated in oncogenesis. This has made Hsp90 an attractive target for cancer therapy. HS-27 is a fluorescently-tethered Hsp90 inhibitor, composed of the core structure of SNX-5422 linked to a fluorescein (B123965) derivative.[1] Its design for binding to surface-expressed Hsp90 makes it a potential tool for diagnostic applications in cancer.[1] Understanding the target specificity of its core inhibitory component, SNX-2112 (the active metabolite of SNX-5422), across the four main Hsp90 isoforms—cytosolic Hsp90α and Hsp90β, endoplasmic reticulum-resident Grp94, and mitochondrial TRAP-1—is critical for its development and application. This technical guide provides a comprehensive overview of the isoform specificity of the this compound core, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Introduction to Hsp90 Isoforms and the this compound Inhibitor

The Hsp90 family of chaperones consists of four main isoforms, each with distinct subcellular localizations and functions:

-

Hsp90α (HSP90AA1): An inducible isoform found in the cytoplasm, often upregulated in response to cellular stress.

-

Hsp90β (HSP90AB1): A constitutively expressed cytoplasmic isoform involved in housekeeping chaperone functions.

-

Grp94 (HSP90B1): Located in the endoplasmic reticulum, it is essential for the folding of secretory and transmembrane proteins.

-

TRAP-1 (HSP90L): A mitochondrial isoform that regulates cellular metabolism and protects against oxidative stress.

This compound is a specialized chemical probe designed for detecting Hsp90 on the surface of cancer cells. It utilizes the potent, orally bioavailable Hsp90 inhibitor SNX-5422 as its core binding moiety. SNX-5422 is a prodrug that rapidly converts to its active form, SNX-2112.[2] SNX-2112 is a pan-Hsp90 inhibitor that competitively binds to the N-terminal ATP pocket of Hsp90 family members, thereby inhibiting the chaperone's ATPase activity and leading to the degradation of its client proteins.[3][4]

Quantitative Analysis of Isoform Specificity

The target specificity of this compound is determined by the binding characteristics of its active component, SNX-2112. Quantitative assays have been performed to determine the binding affinity (Kd) and inhibitory concentration (IC50) of SNX-2112 against the different Hsp90 isoforms. The data clearly indicates a strong preference for the cytosolic isoforms, Hsp90α and Hsp90β, over the organelle-specific isoforms, Grp94 and TRAP-1.

Table 1: Binding Affinity (Kd) of SNX-2112 for Hsp90 Isoforms

| Hsp90 Isoform | Binding Affinity (Kd) in nM |

| Hsp90α | 4[5] |

| Hsp90β | 6[5] |

| Grp94 | 484[5] |

| TRAP-1 | Not explicitly available |

Table 2: Inhibitory Concentration (IC50) of SNX-2112 against Hsp90 Isoforms

| Hsp90 Isoform | Binding IC50 (nM) |

| Hsp90α & β | 30[3][5] |

| Grp94 | 4,275[3][5] |

| TRAP-1 | 862[3][5] |

The data demonstrates that SNX-2112 is significantly more potent against the cytosolic Hsp90 isoforms. It exhibits over 140-fold greater selectivity for Hsp90α/β compared to Grp94 and approximately 28-fold selectivity over TRAP-1 based on IC50 values.

Signaling Pathways Affected by this compound Core (SNX-2112)

By inhibiting the N-terminal ATP-binding site of Hsp90, SNX-2112 disrupts the chaperone cycle. This leads to the misfolding and subsequent degradation of a multitude of Hsp90 client proteins, many of which are critical nodes in oncogenic signaling pathways. The degradation of these client proteins results in the simultaneous blockade of multiple cancer-promoting pathways.

Caption: Hsp90 inhibition pathway by the core of this compound (SNX-2112).

Experimental Protocols

To determine the isoform specificity of an Hsp90 inhibitor like SNX-2112, a competitive binding assay is commonly employed. A fluorescence polarization (FP) assay is a robust and widely used method for this purpose.

Fluorescence Polarization (FP) Competition Assay

Objective: To determine the IC50 value of a test compound (e.g., SNX-2112) for each Hsp90 isoform by measuring its ability to displace a fluorescently labeled probe from the ATP binding pocket.

Materials:

-

Purified recombinant Hsp90α, Hsp90β, Grp94, and TRAP-1 proteins.

-

Fluorescently labeled Hsp90 probe (e.g., FITC-Geldanamycin).

-

Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, 2 mM DTT.[6]

-

Test inhibitor (SNX-2112) dissolved in DMSO.

-

Black, low-volume 384-well plates.

-

Plate reader capable of measuring fluorescence polarization.

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in Assay Buffer to achieve the final desired concentrations. The final DMSO concentration should be kept constant and low (e.g., <1%).

-

Dilute the purified Hsp90 isoform proteins to a final concentration of approximately 30 nM in Assay Buffer.

-

Dilute the fluorescent probe to a final concentration of approximately 5 nM in Assay Buffer.

-

-

Assay Setup:

-

Add 2 µL of the diluted inhibitor solutions to the wells of the 384-well plate.

-

For control wells (maximum and minimum polarization), add 2 µL of Assay Buffer with the corresponding DMSO concentration.

-

-

Reaction Initiation:

-

Add 18 µL of a pre-mixed solution containing the Hsp90 isoform and the fluorescent probe to each well.

-

-

Incubation:

-

Incubate the plate at room temperature for 3-5 hours, protected from light, to allow the binding to reach equilibrium.[6]

-

-

Measurement:

-

Measure the fluorescence polarization using a plate reader with the appropriate excitation and emission filters for the fluorophore.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

-

Fit the data using a sigmoidal dose-response curve to calculate the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent probe.

-

Caption: Workflow for a Fluorescence Polarization (FP) competition assay.

Conclusion

The fluorescently-tethered Hsp90 inhibitor, this compound, through its active core SNX-2112, functions as a pan-Hsp90 inhibitor. However, quantitative binding and inhibition assays reveal a significant selectivity for the cytosolic isoforms, Hsp90α and Hsp90β, over the endoplasmic reticulum and mitochondrial isoforms, Grp94 and TRAP-1. This preferential targeting is an important consideration for its use in both diagnostic and therapeutic contexts. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug developers working with this compound and other SNX-class Hsp90 inhibitors. Further investigation into the structural basis for this isoform selectivity could pave the way for the design of even more specific Hsp90-targeted agents.

References

- 1. s3.amazonaws.com [s3.amazonaws.com]

- 2. The Hsp90 inhibitor SNX-2112, induces apoptosis in multidrug resistant K562/ADR cells through suppression of Akt/NF-κB and disruption of mitochondria-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SNX-2112, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Fluorescent Properties of HS-27 and Related Compounds

A Note on Nomenclature: The designation "HS-27" is ambiguous in scientific literature. Our comprehensive search indicates this term may refer to several distinct entities relevant to biomedical research: Fluorescein 27 , a specialized dye; a naphthalimide-based fluorescent probe for Hydrogen Sulfide (B99878) (H₂S) , where "HS" might be an abbreviation for the analyte; or the intrinsic fluorescence of Heat Shock Protein 27 (Hsp27) .

This guide provides a detailed technical overview for each of these possibilities to address the query in a comprehensive manner for researchers, scientists, and drug development professionals.

Part A: Fluorescein 27 (FL27)

Fluorescein 27 (FL27), a derivative of fluorescein, is a fluorescent dye primarily utilized in applications such as Laser-Induced Fluorescence (LIF) thermometry, a non-intrusive method for measuring temperature in fluid dynamics.

Fluorescent Properties of Fluorescein 27

The key photophysical characteristics of FL27 are summarized below. It is important to note that its fluorescent behavior, particularly emission intensity, can be temperature-dependent, a property exploited in its applications.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~500 nm | Can be efficiently excited by common laser lines (e.g., 488 nm).[1] |

| Emission Maximum (λem) | ~522 - 530 nm | Emission is in the green region of the visible spectrum.[1][2] |

| Temperature Dependence | Emission intensity varies with temperature. | The direction of change (increase or decrease) depends on the excitation wavelength.[2] |

| pH Dependence | Nearly independent | Offers stable fluorescence intensity across a range of pH values.[1] |

| Molar Mass | 401.2 g/mol | [1] |

Experimental Protocol: Temperature Measurement with Two-Color LIF

This protocol describes the use of FL27 in conjunction with a temperature-insensitive dye like Sulforhodamine B (SRhB) for ratiometric temperature measurement.

1. Reagent Preparation:

-

Prepare a stock solution of Fluorescein 27 in deionized water.

-

Prepare a stock solution of a temperature-insensitive reference dye (e.g., Sulforhodamine B) in deionized water.

-

Create a series of calibration solutions with a fixed concentration ratio of the two dyes. The optimal ratio must be determined empirically to balance signal intensities.

2. Calibration Procedure:

-

Use a spectrofluorometer to measure the emission spectra of the mixed dye solution across a range of known temperatures (e.g., 10°C to 70°C).

-

Excite the solution at a wavelength that excites both dyes, typically with a Nd:YAG laser (e.g., 532 nm) or an argon-ion laser (e.g., 488 nm).[2]

-

Use two distinct optical filters to separate the fluorescence emission of FL27 (e.g., a 500-580 nm band-pass filter) and the reference dye (e.g., a >580 nm high-pass filter).[1]

-

Record the fluorescence intensity for each dye at each temperature.

-

Calculate the ratio of the intensity of FL27 to the intensity of the reference dye.

-

Plot this intensity ratio against temperature to generate a calibration curve.

3. Experimental Measurement:

-

Introduce the calibrated dye mixture into the experimental fluid system.

-

Illuminate the region of interest with the chosen laser source.

-

Capture the fluorescence emission using a camera system equipped with the same optical filters used for calibration.

-

Calculate the intensity ratio from the experimental images.

-

Use the calibration curve to convert the measured intensity ratio into a temperature map of the fluid.

Visualization: LIF Experimental Workflow

Part B: Naphthalimide-Based Fluorescent Probe for H₂S (NAP-Py-N₃)

Given the audience's focus on drug development, a highly relevant interpretation of "this compound" is as a fluorescent probe for hydrogen sulfide (H₂S), a critical signaling molecule. The naphthalimide-based probe NAP-Py-N₃ serves as an excellent technical example due to its high sensitivity and selectivity.[3][4]

Fluorescent Properties of NAP-Py-N₃

This probe is a "turn-on" sensor; it is weakly fluorescent until it reacts with H₂S, which triggers a significant increase in fluorescence intensity.

| Property | Value (Post-reaction with H₂S) | Notes |

| Excitation Maximum (λex) | ~435 nm | The unreacted probe has a maximum absorption at ~380 nm. |

| Emission Maximum (λem) | 553 nm | Bright green fluorescence.[3][4] |

| Quantum Yield (Φ) | 0.36 | High quantum yield contributes to a bright signal.[3][4] |

| Stokes Shift | 118 nm | A large shift, which minimizes self-quenching and improves signal-to-noise.[3][4] |

| Fluorescence Enhancement | ~54-fold | Significant "turn-on" response upon reaction with H₂S.[3][4] |

| Limit of Detection (LOD) | 15.5 nM | Demonstrates high sensitivity for detecting low concentrations of H₂S.[3][4] |

| pH Stability | Stable from pH 7 to 10.5 | Suitable for use in physiological conditions.[3] |

Mechanism of Action

The detection mechanism is based on the specific reduction of an azide (B81097) group (-N₃) to an amine group (-NH₂) by H₂S. This chemical transformation alters the electronic structure of the naphthalimide fluorophore, switching it from a non-fluorescent "off" state to a highly fluorescent "on" state.[3]

Experimental Protocol: Detection of H₂S in Biological Samples

This protocol outlines a general procedure for using NAP-Py-N₃ to detect H₂S in an aqueous solution or cell culture.

1. Reagent Preparation:

-

Prepare a stock solution of NAP-Py-N₃ probe (e.g., 1-10 mM) in an organic solvent such as DMSO.

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

For quantitative analysis, prepare a fresh stock solution of an H₂S donor, such as sodium hydrosulfide (B80085) (NaHS), in deoxygenated PBS.

2. In Vitro Measurement (Fluorometer):

-

Dilute the NAP-Py-N₃ stock solution in PBS (pH 7.4) to the final working concentration (e.g., 7.5 µM).[3]

-

Add varying concentrations of the H₂S donor (or the biological sample) to the probe solution.

-

Incubate the mixture for a sufficient time (e.g., 20 minutes) at 37°C, protected from light.

-

Measure the fluorescence intensity using a fluorometer with excitation set at ~435 nm and emission recorded at 553 nm.[3]

-

A standard curve can be generated by plotting fluorescence intensity against known H₂S concentrations.

3. Cellular Imaging (Fluorescence Microscopy):

-

Culture cells (e.g., HeLa cells) in an appropriate medium in a glass-bottom dish suitable for imaging.

-

Treat cells with an H₂S donor or a stimulus known to induce endogenous H₂S production. A control group should remain untreated.

-

Load the cells by adding the NAP-Py-N₃ probe to the culture medium at a final concentration (e.g., 5-10 µM) and incubate for 30-60 minutes at 37°C.

-

Wash the cells with PBS to remove the excess probe.

-

Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., GFP or FITC channel).

Visualization: H₂S Detection Pathway

References

Initial Research Applications of HS-27 in Cancer Cell Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial research applications of entities referred to as "HS-27" in the context of cancer cell imaging. Investigations into this topic reveal two primary interpretations of "this compound": the Heat Shock Protein 27 (HSP27) and the stromal cell line HS-27A. While a specific fluorescent probe designated "this compound" is not prominently documented in initial research, this guide will explore the pivotal roles of both HSP27 and the HS-27A cell line in cancer biology and the imaging methodologies employed in their study. Furthermore, we will delve into the principles of fluorescent probes for imaging cancer-related analytes, using hydrogen sulfide (B99878) (H₂S) probes as a pertinent example, to provide a comprehensive technical framework.

HSP27: A Key Player in Cancer Progression and a Target for Imaging

Heat Shock Protein 27 (HSP27), also known as HSPB1, is a molecular chaperone that is frequently overexpressed in a variety of cancers, including breast, prostate, ovarian, and lung cancer.[1] Its upregulation is associated with tumorigenesis, metastasis, and resistance to chemotherapy.[2] Consequently, HSP27 has emerged as a significant therapeutic target and a biomarker for cancer progression.[1] Imaging techniques are crucial for visualizing the subcellular localization and expression levels of HSP27, providing insights into its function in cancer cells.

Quantitative Data on HSP27 Expression

The following table summarizes representative data on HSP27 expression in different cancer contexts, often determined through imaging-based techniques like immunohistochemistry (IHC) or quantitative immunofluorescence.

| Cancer Type | Method of Detection | Cellular Localization | Key Finding | Reference |

| Breast Cancer | Immunohistochemistry | Cytoplasm, Nucleus | High cytoplasmic expression correlates with poor prognosis. | [1] |

| Prostate Cancer | Western Blot, Immunofluorescence | Cytoplasm | Increased expression is linked to therapy resistance. | [1] |

| Ovarian Cancer | Immunohistochemistry | Cytoplasm | Overexpression is associated with advanced tumor stage. | [1] |

| Gastric Cancer | Western Blot, Immunohistochemistry | Cytoplasm | High levels are linked to poor overall survival. | [2] |

Experimental Protocol: Immunofluorescence Staining for HSP27 in Cancer Cells

This protocol outlines a standard procedure for visualizing HSP27 in cultured cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer)

-

Glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody: Rabbit anti-HSP27

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture: Grow cancer cells on sterile glass coverslips in a petri dish until they reach 50-70% confluency.

-

Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells by incubating with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary anti-HSP27 antibody in blocking buffer according to the manufacturer's instructions. Incubate the cells with the primary antibody solution overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash the cells three times with PBS. Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

-

Mounting and Imaging: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using a mounting medium. Image the cells using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.

Immunofluorescence experimental workflow for HSP27 visualization.

HS-27A Stromal Cell Line: Modeling the Tumor Microenvironment

The HS-27A cell line is an immortalized human bone marrow stromal cell line that is extensively used in cancer research to model the tumor microenvironment.[3] These cells can influence cancer cell behavior, including proliferation, survival, and drug resistance.[3] Imaging studies involving co-cultures of cancer cells with HS-27A cells are critical for understanding these interactions.

Quantitative Data from Co-culture Imaging Studies

The following table presents hypothetical quantitative data that could be obtained from imaging co-cultures of cancer cells and HS-27A stromal cells.

| Parameter Measured | Imaging Technique | Cancer Cell Line | Key Finding |

| Cancer Cell Proliferation | Live-cell imaging with fluorescent reporters | Leukemia cells | Increased proliferation of leukemia cells in the presence of HS-27A. |

| Adhesion Molecules Expression | Confocal Microscopy | Multiple Myeloma cells | Upregulation of VCAM-1 on HS-27A cells upon co-culture. |

| Cytokine Secretion Profile | Imaging-based ELISA | Ovarian Cancer cells | Spatially resolved secretion of IL-6 from HS-27A cells near cancer cells. |

| Chemoresistance | High-content screening | Breast Cancer cells | Increased survival of breast cancer cells co-cultured with HS-27A after drug treatment. |

Experimental Protocol: Live-Cell Imaging of Cancer Cell-Stromal Cell Interactions

This protocol describes a method for real-time imaging of interactions between cancer cells and the HS-27A stromal cell line.

Materials:

-

HS-27A stromal cells

-

Cancer cell line labeled with a fluorescent protein (e.g., GFP-expressing cancer cells)

-

Co-culture medium

-

Live-cell imaging system equipped with an environmental chamber (37°C, 5% CO₂)

-

Image analysis software

Procedure:

-

Stromal Cell Seeding: Seed HS-27A cells in a glass-bottom imaging dish and allow them to form a confluent monolayer.

-

Cancer Cell Addition: Once the HS-27A monolayer is established, add the GFP-expressing cancer cells to the dish.

-

Co-culture Incubation: Place the imaging dish in the live-cell imaging system's environmental chamber.

-

Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 15 minutes) for a desired duration (e.g., 24-48 hours) using both brightfield and fluorescence channels.

-

Image Analysis: Use image analysis software to track the movement, proliferation, and morphology of the cancer cells in relation to the HS-27A stromal cells.

Signaling interactions between HS-27A stromal cells and cancer cells.

Fluorescent Probes for Cancer Cell Imaging: A Technical Overview

While a specific "this compound" probe is not identified, the development of fluorescent probes for detecting specific molecules within cancer cells is a burgeoning field of research. These probes are designed to exhibit a change in their fluorescent properties upon interaction with a target analyte, enabling its visualization. A notable example is the development of probes for hydrogen sulfide (H₂S), a signaling molecule implicated in cancer biology.[4][5]

Quantitative Data for a Representative H₂S Fluorescent Probe

The following table summarizes typical performance metrics for a fluorescent probe designed to detect H₂S in cancer cells.

| Parameter | Value | Description |

| Excitation Wavelength (λex) | 488 nm | Wavelength of light used to excite the probe. |

| Emission Wavelength (λem) | 525 nm | Wavelength of light emitted by the probe upon excitation. |

| Quantum Yield (Φ) | 0.05 (off) to 0.6 (on) | Efficiency of fluorescence emission, showing a "turn-on" response. |

| Limit of Detection (LOD) | 50 nM | The lowest concentration of the analyte that can be reliably detected. |

| Response Time | < 10 minutes | Time required for the probe to react with the analyte and produce a signal. |

| Selectivity | >100-fold over other biothiols | The probe's preference for the target analyte over other similar molecules. |

Experimental Protocol: Imaging Endogenous H₂S in Cancer Cells with a Fluorescent Probe

This protocol provides a general method for using a "turn-on" fluorescent probe to visualize H₂S in living cancer cells.

Materials:

-

Cancer cell line known to produce H₂S (e.g., HCT116)

-

Fluorescent H₂S probe

-

Cell culture medium

-

Dimethyl sulfoxide (B87167) (DMSO) for probe dissolution

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed cancer cells in a glass-bottom imaging dish and allow them to adhere overnight.

-

Probe Loading: Prepare a stock solution of the H₂S probe in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration.

-

Incubation: Replace the medium in the imaging dish with the probe-containing medium and incubate the cells for 30 minutes at 37°C.

-

Washing: Gently wash the cells twice with fresh, pre-warmed medium to remove any excess probe.

-

Imaging: Immediately image the cells using a confocal microscope with the appropriate laser line for excitation and detector settings for emission.

Logical workflow of fluorescent probe-based analyte detection.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeting Heat Shock Protein 27 in Cancer: A Druggable Target for Cancer Treatment? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescent Probes for Endogenous Hydrogen Sulfide: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Binding of HS-27 to the Hsp90 Protein

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation and survival. Consequently, Hsp90 is a prime target for anticancer drug development. This technical guide provides a comprehensive overview of the binding mechanism of HS-27, a fluorescently-labeled Hsp90 inhibitor, to the Hsp90 protein. We will detail the molecular interactions, the consequences of this binding event, and the experimental methodologies used to characterize this interaction. This document is intended to serve as a detailed resource for researchers in oncology and drug discovery.

Introduction to this compound and Hsp90

2.1 The Hsp90 Chaperone

Heat Shock Protein 90 (Hsp90) is a highly conserved ATP-dependent molecular chaperone that facilitates the proper folding, stabilization, and activation of a wide array of "client" proteins.[1][2] These clients include many oncoproteins, such as receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., Akt, Raf-1), and transcription factors.[3][4] In cancer cells, Hsp90 is often overexpressed and is crucial for maintaining the stability of these oncoproteins, making it a compelling therapeutic target.[1][4]

Hsp90 functions as a dimer, and its activity is driven by a cycle of ATP binding and hydrolysis at its N-terminal domain (NTD).[5][6][7] This cycle induces large conformational changes, moving from an open "V" shape to a closed, ATP-bound state, which is essential for processing client proteins.[7][8] Inhibition of the Hsp90 ATPase activity disrupts the chaperone cycle, leading to the misfolding, ubiquitination, and subsequent degradation of client proteins via the proteasome.[1][3]

2.2 this compound: A Fluorescent Hsp90 Probe

This compound is a specialized Hsp90 inhibitor designed for research and diagnostic purposes. It is a fluorescently-tethered molecule composed of the core structure of SNX-5422 , a known Hsp90 inhibitor, linked via a polyethylene (B3416737) glycol (PEG) spacer to a fluorescein (B123965) isothiocyanate (FITC) derivative.[3][9] This unique structure allows for the direct visualization of Hsp90, particularly Hsp90 expressed on the surface of cancer cells, which is a phenomenon known as ectopically expressed Hsp90.[9] The binding mechanism of this compound to Hsp90 is therefore dictated by its core inhibitor, SNX-5422.

It is important to distinguish the chemical inhibitor This compound from the protein Hsp27 . Hsp27 (HSPB1) is a small heat shock protein that also functions as a chaperone and can interact with the Hsp90 machinery, but it is a distinct molecular entity.[3][10][11]

Mechanism of this compound Binding to Hsp90

The binding of this compound to Hsp90 is mediated by its SNX-5422 core, which functions as a potent, ATP-competitive inhibitor that targets the N-terminal domain (NTD) of Hsp90.[1]

3.1 Targeting the N-Terminal ATP-Binding Pocket

The NTD of Hsp90 contains a highly conserved ATP-binding pocket, often referred to as the "Bergerat fold," which is the target for the vast majority of Hsp90 inhibitors, including the core of this compound.[1][7] By competitively binding to this pocket, the inhibitor prevents the binding and subsequent hydrolysis of ATP.[1] This event is critical because ATP hydrolysis is the rate-limiting step of the chaperone cycle and is required for the conformational changes that allow Hsp90 to mature and release its client proteins.[6][12]

By locking Hsp90 in a non-productive conformation, the chaperone cycle is arrested.[1] This leads to the dissociation of co-chaperones and the recognition of the unstable client proteins by the cellular quality control machinery, targeting them for degradation.[4]

3.2 Consequences of this compound Binding

The primary consequence of this compound binding is the degradation of Hsp90 client proteins. This has a combinatorial therapeutic effect, as multiple oncogenic signaling pathways can be simultaneously disrupted.[3][4] A key cellular response to the inhibition of Hsp90 is the activation of Heat Shock Factor 1 (HSF1), which leads to a compensatory upregulation of other heat shock proteins, notably Hsp70.[4][10] This "heat shock response" is a common biomarker for Hsp90 inhibitor activity.

Quantitative Data on Hsp90 Binding

Quantitative analysis of inhibitor binding is critical for drug development. The data presented below are for well-characterized N-terminal inhibitors, which serve as a proxy for the binding affinity of the SNX-5422 core of this compound. These values are typically determined using methods such as Isothermal Titration Calorimetry (ITC) or competitive binding assays.

| Compound | Target | Assay Type | Value | Reference |

| Radicicol | Yeast Hsp90 (Full-length) | ITC | Kd = 19 nM | [13] |

| Radicicol | Yeast Hsp90 (N-terminal Domain) | ITC | Kd = 2.7 nM | [13] |

| Geldanamycin (GM) | Human Hsp90α | Competitive Binding | IC50 = 520 nM | [14] |

| 17-AAG | Human Hsp90 | ATPase Inhibition | IC50 ≈ 100-200 nM | [4] |

| SNX-2112 | Human Hsp90α | Competitive Binding | IC50 = 30 nM | [14] |

Note: SNX-2112 is a close analog of SNX-5422, the core of this compound. Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity and inhibitory potency, respectively.

Key Experimental Protocols

Characterizing the binding of an inhibitor like this compound to Hsp90 involves a multi-faceted approach, combining biophysical, biochemical, and cell-based assays.

5.1 Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic profile (enthalpy and entropy) of the interaction in a single label-free experiment.[15][16]

Protocol:

-

Preparation: Dialyze the purified Hsp90 protein and the inhibitor (e.g., the SNX-5422 core of this compound) into the same buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM KCl, 2 mM MgCl2) to minimize buffer mismatch effects.

-

Concentration Determination: Accurately determine the concentrations of both the protein and the ligand using a reliable method such as UV-Vis spectroscopy. Typical concentrations are ~10-20 µM for the protein in the cell and ~100-200 µM for the inhibitor in the syringe.

-

Instrument Setup: Set the experimental temperature (e.g., 25°C) on the ITC instrument. Load the Hsp90 solution into the sample cell and the inhibitor solution into the injection syringe.[16]

-

Titration: Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the inhibitor into the protein solution while stirring.[17]

-

Data Acquisition: The instrument records a thermogram, where each peak represents the heat change upon injection.

-

Data Analysis: Integrate the peaks to determine the heat change per injection. Fit the resulting binding isotherm (heat change vs. molar ratio) to a suitable binding model (e.g., one-site binding) to calculate Kd, ΔH, and n.

5.2 Co-Immunoprecipitation (Co-IP) and Western Blot

This biochemical technique is used to demonstrate the interaction between Hsp90 and its client proteins within a cellular context and to show that this interaction is disrupted by an inhibitor. It can also be used to pull down Hsp90 itself using an antibody to see if client proteins co-precipitate.[18][19][20]

Protocol:

-

Cell Treatment: Culture cancer cells (e.g., MCF-7, SKBr3) and treat them with either a vehicle control (DMSO) or the Hsp90 inhibitor (this compound or its non-fluorescent core) for a specified time (e.g., 6-24 hours).

-

Cell Lysis: Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.[3]

-

Pre-clearing: Centrifuge the lysates to pellet debris. Incubate the supernatant with protein A/G-agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Add a primary antibody against Hsp90 to the pre-cleared lysate and incubate (e.g., 4 hours to overnight at 4°C) to form antibody-antigen complexes.

-

Complex Capture: Add fresh protein A/G-agarose beads to the mixture to capture the antibody-Hsp90-client protein complexes.

-

Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against a known Hsp90 client protein (e.g., HER2, Akt) and Hsp90 itself as a control.[4]

-

Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. A decrease in the amount of co-precipitated client protein in the inhibitor-treated sample indicates disruption of the Hsp90-client interaction.

Conclusion

The inhibitor this compound binds to the Hsp90 protein via its SNX-5422 core, which acts as a high-affinity, ATP-competitive inhibitor of the N-terminal nucleotide-binding pocket. This interaction arrests the chaperone cycle, preventing the proper folding and maturation of a wide range of oncogenic client proteins. The subsequent destabilization leads to their ubiquitination and degradation by the proteasome, ultimately triggering cancer cell apoptosis and cell cycle arrest. The fluorescent properties of this compound make it a valuable tool for visualizing Hsp90 expression and inhibitor engagement in intact cells and tissues, aiding in both basic research and the development of novel cancer diagnostics and therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. The disruption of protein−protein interactions with co-chaperones and client substrates as a strategy towards Hsp90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Mechanisms of Hsp90 regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Chemically Accessible Hsp90 Inhibitor That Does Not Induce a Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New HSP27 inhibitors efficiently suppress drug resistance development in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of Nanomolar Dissociation Constants by Titration Calorimetry and Thermal Shift Assay – Radicicol Binding to Hsp90 and Ethoxzolamide Binding to CAII - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Isothermal titration calorimetry for characterization of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 17. researchgate.net [researchgate.net]

- 18. Increased expression of HSP27 linked to vincristine resistance in human gastric cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Role of HS-27A in Studying the Tumor Microenvironment: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The HS-27A cell line, a human bone marrow-derived stromal cell line, serves as a critical in vitro model for investigating the complex interactions within the tumor microenvironment (TME), particularly in the context of hematological malignancies and bone metastasis. This guide provides a comprehensive overview of HS-27A, its characteristics, and its application in cancer research, with a focus on data presentation, detailed experimental protocols, and visualization of key signaling pathways.

Introduction to the HS-27A Cell Line

The HS-27A cell line was derived from the bone marrow stroma of a 30-year-old male and immortalized.[1] It is characterized by large, flattened polygonal-shaped cells that form a supportive layer, mimicking the "blanket" cells of the bone marrow.[1] Functionally, HS-27A is distinct from its counterpart, the HS-5 cell line. While HS-5 actively secretes a variety of cytokines that support the proliferation of committed hematopoietic progenitors, HS-27A secretes low levels of these growth factors.[1][2] Instead, HS-27A is known to support the maintenance of early hematopoietic progenitors, evidenced by its ability to support the formation of "cobblestone" areas in co-cultures with CD34-positive, CD38-low cells.[1] This characteristic makes HS-27A an invaluable tool for studying the hematopoietic stem cell niche and its dysregulation in cancer.

Data Presentation: Quantitative and Semi-Quantitative Characterization of HS-27A

This section summarizes the available quantitative and semi-quantitative data for the HS-27A cell line, providing a basis for experimental design and interpretation.

Surface Marker Expression Profile

The HS-27A cell line expresses surface markers characteristic of mesenchymal stromal cells (MSCs). However, the expression levels can differ when compared to primary bone marrow MSCs and the HS-5 cell line.

| Marker | HS-27A Expression Level | Comparison with Primary MSCs | Comparison with HS-5 | Reference |

| CD73 | High | Significantly Higher | Significantly Higher | [3] |

| CD90 | High | Significantly Higher | Significantly Higher | [3] |

| CD105 | High | Significantly Higher | Significantly Higher | [3] |

| VCAM-1 (CD106) | Relatively High | - | - | [1] |

| HLA-ABC | High | Significantly Higher | Higher | [3] |

| CD14 | Negative | No Expression | No Expression | [3] |

| CD31 | Negative | No Expression | No Expression | [3] |

| CD34 | Negative | No Expression | No Expression | [3] |

| CD45 | Negative | No Expression | No Expression | [3] |

| HLA-DR | Negative | No Expression | No Expression | [3] |

Gene Expression Changes in Co-culture with Prostate Cancer Cells

Co-culturing HS-27A with the C4-2B prostate cancer cell line for three days leads to significant changes in the gene expression profile of the stromal cells. This provides insight into the reciprocal communication within the tumor microenvironment.

| Gene Name | Fold Change in HS-27A (Co-culture vs. Monoculture) | Function | Reference |

| Endoglin (ENG) | Down-regulated | TGF-β co-receptor, involved in cell proliferation and signaling | [2] |

| SMAD1 | Down-regulated | Signal transducer in the TGF-β/BMP pathway | [2] |

| SMAD2 | Down-regulated | Signal transducer in the TGF-β/activin pathway | [2] |

| Plasminogen activator inhibitor-1 (PAI-1) | Decreased Expression | Target of SMAD2/3 signaling, involved in cell proliferation | [2] |

| Inhibitor of DNA binding 1 (ID1) | Decreased Expression | Target of SMAD1/5/8 signaling, involved in cell proliferation | [2] |

| (Other genes with >2-fold change) | Various | See source for full list | [2] |

Secretome: TGF-β Secretion in Response to Cancer Cell Conditioned Media

The secretome of HS-27A can be influenced by factors released from cancer cells. The following table shows the change in Transforming Growth Factor-beta (TGF-β) secretion by HS-27A after a 3-day exposure to conditioned media from various cancer cell lines.

| Conditioned Medium Source | TGF-β Secretion by HS-27A (pg/mg total cell protein) | Fold Change vs. Control | Reference |

| Control (DMEM/1% FBS) | ~100 | 1.0 | [4] |

| PC-3 (Prostate Cancer) | ~250 | ~2.5 | [4] |

| DU-145 (Prostate Cancer) | ~200 | ~2.0 | [4] |

| ZR-75-1 (Breast Cancer) | ~150 | ~1.5 | [4] |

| LNCaP (Prostate Cancer) | ~125 | ~1.25 | [4] |

| C4-2 (Prostate Cancer) | ~175 | ~1.75 | [4] |

| C4-2B (Prostate Cancer) | ~225 | ~2.25 | [4] |

Note: The values are estimated from the provided bar chart and should be considered semi-quantitative.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the HS-27A cell line to study the tumor microenvironment. These protocols are based on standard laboratory procedures and should be optimized for specific experimental conditions.

Cell Culture and Maintenance of HS-27A

Materials:

-

HS-27A cells (e.g., ATCC CRL-2496)

-

RPMI-1640 Medium (e.g., ATCC 30-2001)[5]

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

0.25% (w/v) Trypsin-0.53 mM EDTA solution

-

Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

-

Cell culture flasks (T-75)

Complete Growth Medium:

-

RPMI-1640 Medium

-

10% Fetal Bovine Serum

-

1% Penicillin-Streptomycin

Protocol:

-

Thawing: Rapidly thaw the cryovial of HS-27A cells in a 37°C water bath. Decontaminate the vial with 70% ethanol. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.[5]

-

Centrifugation: Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes.[5]

-

Seeding: Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer the cell suspension to a T-75 flask.

-

Incubation: Incubate the culture at 37°C in a humidified atmosphere with 5% CO2.[5]

-

Subculture: When cells reach 70-80% confluency, aspirate the medium and rinse the cell layer with PBS.[5]

-

Dissociation: Add 3-5 mL of Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with complete growth medium.

-

Splitting: Centrifuge the cell suspension and resuspend the pellet in fresh medium. Split the cells at a ratio of 1:3 to 1:6. Change the medium every 2-3 days.

Direct Co-culture of HS-27A with Cancer Cells

This protocol describes a direct co-culture system to study the contact-dependent interactions between HS-27A and cancer cells.

Materials:

-

HS-27A cells

-

Cancer cell line of interest (e.g., prostate cancer cells like C4-2B, multiple myeloma cells like MM.1S)

-

Appropriate culture medium for the cancer cell line

-

6-well or 12-well tissue culture plates

-

Fluorescent cell labels (e.g., CellTracker™ Green CMFDA, CellTracker™ Red CMTPX) or fluorescent protein-expressing cell lines (e.g., GFP, RFP) for distinguishing cell populations.

Protocol:

-

Seeding HS-27A: Seed HS-27A cells in a 6-well plate at a density that will result in a 70-80% confluent monolayer after 24 hours (e.g., 2 x 10^5 cells/well). Allow the cells to adhere overnight.

-

Labeling Cancer Cells (Optional): If not using fluorescent protein-expressing lines, label the cancer cells with a fluorescent dye according to the manufacturer's protocol.

-

Seeding Cancer Cells: On the following day, aspirate the medium from the HS-27A monolayer and seed the cancer cells on top at a desired ratio (e.g., 1:1 or 1:10 cancer cell to stromal cell ratio). A common seeding density for prostate cancer cells is 2 x 10^4 cells/cm².[6]

-

Co-incubation: Co-culture the cells for the desired period (e.g., 24, 48, 72 hours) in a medium that supports the growth of both cell types, or in the cancer cell's specific medium.

-

Analysis: At the end of the co-culture period, the cells can be analyzed for various endpoints:

-

Microscopy: Visualize cell morphology and interactions using fluorescence microscopy.

-

Flow Cytometry: Harvest the cells by trypsinization and analyze changes in surface marker expression, proliferation (e.g., using Ki-67 staining), or apoptosis on the specific cell populations identified by their fluorescent labels.

-

Gene Expression Analysis: Lyse the co-culture and perform qRT-PCR for genes of interest. Note that this will measure the total expression from both cell types unless the cells are sorted prior to lysis.

-

Protein Analysis: Collect the supernatant for secretome analysis (e.g., ELISA, cytokine array) or lyse the cells for Western blotting.

-

Transwell Migration Assay (Indirect Co-culture)

This assay is used to assess the effect of soluble factors secreted by HS-27A on the migration of cancer cells.

Materials:

-

HS-27A cells

-

Cancer cells

-

24-well plates with Transwell inserts (typically 8.0 µm pore size)

-

Serum-free medium

-

Complete medium (as a chemoattractant)

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol (B129727), crystal violet)

Protocol:

-

Seeding HS-27A: Seed HS-27A cells in the lower chamber of a 24-well plate at a density that will result in a confluent monolayer. Culture for 24-48 hours to allow conditioning of the medium.

-

Preparing Cancer Cells: Serum-starve the cancer cells for 12-24 hours prior to the assay to reduce background migration.

-

Setting up the Assay:

-

In the lower chamber containing the HS-27A monolayer, replace the medium with fresh serum-free or low-serum medium.

-

Harvest the serum-starved cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

-

Add 100 µL of the cancer cell suspension to the upper chamber of the Transwell insert.

-

As a positive control, use a lower chamber with complete medium (e.g., 10% FBS). As a negative control, use serum-free medium in the lower chamber.

-

-

Incubation: Incubate the plate at 37°C for a period appropriate for the cancer cell line's migratory capacity (typically 6-24 hours).[1]

-

Fixation and Staining:

-

After incubation, carefully remove the Transwell inserts.

-

Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells.[1]

-

Fix the migrated cells on the underside of the membrane by immersing the insert in methanol for 10 minutes.

-

Stain the cells with 0.5% crystal violet solution for 10-20 minutes.

-

-

Quantification:

-

Gently wash the inserts in water to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of migrated cells in several random fields of view under a microscope.

-

Alternatively, the crystal violet can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.

-

Signaling Pathways and Experimental Workflows

This section provides diagrams of key signaling pathways involved in the tumor microenvironment that are relevant to HS-27A function, as well as workflows for common experimental setups.

Experimental Workflow: Co-culture and Analysis

Caption: Workflow for direct co-culture of HS-27A with cancer cells.

Signaling Pathway: TGF-β Signaling Modulation in HS-27A

Co-culture with prostate cancer cells has been shown to downregulate Endoglin in HS-27A cells, leading to attenuated TGF-β signaling.[2] This can alter the stromal microenvironment, potentially facilitating tumor growth.

Caption: Attenuation of TGF-β signaling in HS-27A upon co-culture.

Signaling Pathway: Potential Role of NF-κB in the Tumor Microenvironment

While direct evidence for HS-27A-mediated NF-κB activation in specific cancer cells is an area of active research, the NF-κB pathway is a critical regulator of the inflammatory tumor microenvironment, particularly in multiple myeloma.[7][8] Stromal cells can secrete factors that activate NF-κB in cancer cells, promoting their survival and proliferation.

Caption: Generalized NF-κB activation in cancer cells by stromal factors.

Signaling Pathway: Wnt/β-catenin Signaling in the TME

The Wnt/β-catenin pathway is crucial for cell fate, proliferation, and stemness, and its dysregulation is common in cancer.[9] Stromal cells in the TME can secrete Wnt ligands, influencing cancer cell behavior through paracrine signaling.

References

- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. genome.ucsc.edu [genome.ucsc.edu]

- 6. Tumor-Stromal Interactions Influence Radiation Sensitivity in Epithelial- versus Mesenchymal-Like Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proteomic Analysis of Mesenchymal Stromal Cells Secretome in Comparison to Leukocyte- and Platelet-Rich Fibrin [mdpi.com]

- 9. The role of the Wnt signaling pathway in cancer stem cells: prospects for drug development - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hs27 Cell Line: Origin, Characteristics, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Hs27 cell line, a widely used model in cell biology, toxicology, and drug discovery. It details the cell line's origin, key characteristics, and standardized protocols for its culture and experimental manipulation.

Origin and General Description

The Hs27 cell line is a finite cell line derived from the foreskin of a normal, newborn male of Black ethnicity. Established at the Naval Biosciences Laboratory (NBL) in California, these human dermal fibroblasts are a valuable in vitro model for studying a variety of cellular processes, including wound healing, toxicology, and the effects of therapeutic compounds on normal human cells. As a finite cell line, Hs27 has a limited lifespan and can be propagated for approximately 42 passages before undergoing replicative senescence.

Cellular and Molecular Characteristics

Hs27 cells exhibit a classic fibroblastic morphology, characterized by an elongated, spindle-shaped appearance. They grow as an adherent monolayer in culture.

Quantitative Data Summary

The following table summarizes key quantitative data for the Hs27 cell line.

| Characteristic | Value | Reference |

| Karyotype | 46,XY | [1] |

| Population Doubling Time (Estimated) | Approximately 48-72 hours | [2] |

| Finite Lifespan | Approximately 42 passages | [1] |

| STR Profile | Amelogenin: X,Y; CSF1PO: 10,12; D5S818: 12; D7S820: 9,11; D13S317: 12,14; D16S539: 11,13; TH01: 7,8; TPOX: 6,8; vWA: 18 | [1] |

Baseline Gene Expression Profile

Experimental Protocols

The following sections provide detailed methodologies for common experiments performed with the Hs27 cell line. These protocols are based on standard fibroblast culture techniques and may require optimization for specific experimental conditions.

Cell Culture and Subculturing

Materials:

-

Hs27 cells (e.g., ATCC CRL-1634)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks, plates, or dishes

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Thawing Frozen Cells:

-

Quickly thaw the cryovial in a 37°C water bath.

-